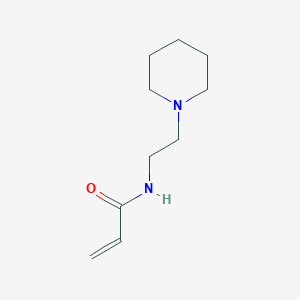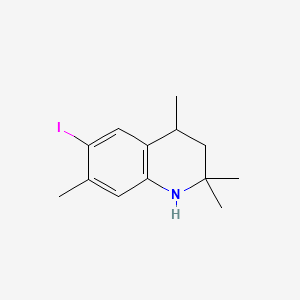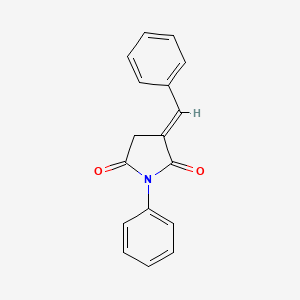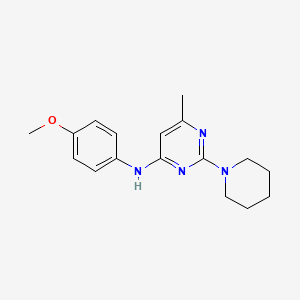
N-(2-Piperidinoethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Piperidinoethyl)acrylamide: is a chemical compound that features both an acrylamide group and a piperidine ring. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications. The presence of the piperidine ring imparts specific chemical reactivity and biological activity, making it a valuable compound in research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Piperidinoethyl)acrylamide typically involves the reaction of acryloyl chloride with 2-(piperidin-1-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Piperidinoethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Piperidinoethyl)acrylamide is used as a monomer in the synthesis of polymers and hydrogels. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and responsive properties .
Biology: In biological research, this compound is used to study cell-extracellular matrix interactions. It is incorporated into polyacrylamide gels to investigate the mechanical properties of the extracellular matrix and its effects on cell behavior .
Medicine: The compound’s derivatives have potential therapeutic applications, including as scaffolds for drug development. The piperidine ring is a common motif in many pharmaceuticals, contributing to the compound’s relevance in medicinal chemistry .
Industry: this compound is used in the production of specialty polymers and resins. These materials are employed in coatings, adhesives, and sealants due to their unique chemical properties .
Mecanismo De Acción
The mechanism of action of N-(2-Piperidinoethyl)acrylamide involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurotransmission. Additionally, the acrylamide group can form covalent bonds with nucleophiles, leading to modifications in proteins and other biomolecules .
Comparación Con Compuestos Similares
N-(2-Aminoethyl)acrylamide: Similar structure but with an amino group instead of a piperidine ring.
N-(2-Hydroxyethyl)acrylamide: Contains a hydroxyethyl group instead of a piperidine ring.
N-(2-Morpholinoethyl)acrylamide: Features a morpholine ring instead of a piperidine ring.
Uniqueness: N-(2-Piperidinoethyl)acrylamide is unique due to the presence of the piperidine ring, which imparts specific chemical reactivity and biological activity. This makes it more versatile in applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
N-(2-piperidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)11-6-9-12-7-4-3-5-8-12/h2H,1,3-9H2,(H,11,13) |
Clave InChI |
QZJYBIRFWUJPSA-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-2-(benzyloxy)-N-[(3AR,5R,6AR)-3A-(3-methyl-1,2,4-oxadiazol-5-YL)-2-(methylsulfonyl)octahydrocyclopenta[C]pyrrol-5-YL]acetamide](/img/structure/B14941001.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)
![(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941027.png)
amino}-2-oxoethyl)benzamide](/img/structure/B14941033.png)

![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)


![9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14941062.png)

![5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941071.png)
![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
